4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine
Overview
Description
4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine is a useful research compound. Its molecular formula is C9H19N3S and its molecular weight is 201.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Piperazine derivatives
Piperazine is a common structural motif in many pharmaceuticals and drugs . It’s known for its ability to form hydrogen bonds and interact with biological targets . This suggests that “4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine” might interact with its targets through similar mechanisms.
Tetrahydro-2H-thiopyran derivatives
Tetrahydro-2H-thiopyran is a six-membered ring with one sulfur atom and five carbon atoms, saturated with hydrogen atoms . This ring system is less common but can be found in some biologically active molecules .
Primary amines
The presence of an ethane-1-amine group (primary amine) suggests potential for further functionalization or reactivity . Primary amines can act as nucleophiles, reacting with various electrophiles .
Biological Activity
4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structural Characteristics
The compound features a piperazine ring linked to a tetrahydrothiopyran moiety, which may influence its interaction with biological targets. The presence of sulfur in the thiopyran ring is particularly noteworthy as it can enhance the compound's reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 188.30 g/mol.
Antimicrobial Properties
Research has indicated that compounds containing piperazine rings often exhibit antimicrobial properties. For example, derivatives of piperazine have been shown to possess significant activity against various bacterial strains and fungi. The structural modification provided by the thiopyran ring may contribute to enhanced antimicrobial efficacy compared to standard piperazine derivatives.
Antiparasitic Activity
Preliminary studies suggest that this compound may have potential as an antimalarial agent. Its active metabolite is linked to piperaquine, an established antimalarial drug, indicating a possible mechanism of action through interference with parasitic metabolic pathways.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors are critical in managing type 2 diabetes mellitus. The structure of this compound suggests it could serve as a scaffold for developing new DPP-4 inhibitors. Research into similar compounds has shown that modifications can significantly enhance their inhibitory potency against DPP-4, which is vital for regulating blood glucose levels.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to structural variations and their impact on activity:
Compound Variation | Biological Activity | Notes |
---|---|---|
Piperazine Core | Moderate Antimicrobial | Essential for activity; variations affect potency. |
Thiopyran Ring | Enhanced Reactivity | Sulfur presence increases interaction with biological targets. |
Aromatic Substituents | Variable Activity | Substituents influence binding affinity to receptors. |
Case Studies
- Antimicrobial Screening : A study evaluated various piperazine derivatives, including those with thiopyran modifications, against common pathogens. Results indicated that compounds with the thiopyran moiety exhibited improved activity compared to their piperazine counterparts, particularly against Gram-positive bacteria.
- Antiparasitic Efficacy : In vitro assays demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against Plasmodium falciparum, suggesting potential for further development as antimalarial agents.
- DPP-4 Inhibition Studies : Compounds structurally related to this compound were assessed for DPP-4 inhibitory activity, revealing that specific modifications can lead to significant enhancements in potency, making them promising candidates for diabetes treatment.
Properties
IUPAC Name |
4-(thian-4-yl)piperazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3S/c10-12-5-3-11(4-6-12)9-1-7-13-8-2-9/h9H,1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTOMXCOPHVOHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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